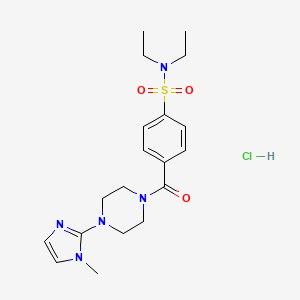
N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a complex organic compound that features an imidazole ring, a piperazine ring, and a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperazine ring can be synthesized through cyclization reactions involving diethylenetriamine and appropriate reagents . The final step involves the sulfonation of the benzene ring and subsequent coupling with the imidazole and piperazine intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced imidazole compounds, and substituted sulfonamides .
科学研究应用
N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biological processes . The piperazine ring may interact with neurotransmitter receptors, influencing neurological functions .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives such as clemizole, etonitazene, and omeprazole .
Uniqueness
What sets N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties .
生物活性
N,N-Diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride, identified by its CAS number 1189859-53-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H28ClN5O3S, with a molecular weight of 442.0 g/mol. Its structure features a benzenesulfonamide moiety connected to a piperazine ring with an imidazole substituent, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may exert their effects through various pathways:
- Inhibition of Tumor Cell Proliferation : Studies on related benzenesulfonamide derivatives have shown significant inhibition of tumor cell growth and migration. For instance, PMSA (a similar compound) was found to activate ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
- Antiviral Activity : Compounds with structural similarities have demonstrated antiviral properties, particularly against viral replication mechanisms. Research suggests that modifications in the heterocyclic structures can enhance their binding affinity to viral proteins, thus inhibiting viral activity .
- Neuroprotective Effects : Some benzenesulfonamides have been reported to exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
属性
IUPAC Name |
N,N-diethyl-4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S.ClH/c1-4-24(5-2)28(26,27)17-8-6-16(7-9-17)18(25)22-12-14-23(15-13-22)19-20-10-11-21(19)3;/h6-11H,4-5,12-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHZTVASPQTVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














